molecular formula C33H32N8O3 B039454 N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide CAS No. 121613-16-9

N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide

Cat. No. B039454
M. Wt: 586.6 g/mol
InChI Key: SHYLQEAZPBLTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide, also known as CEP-28122, is a small-molecule inhibitor of Janus kinase 2 (JAK2) and Tyrosine kinase 2 (TYK2). The compound has been found to have potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism Of Action

N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide inhibits JAK2 and TYK2 signaling pathways by binding to the ATP-binding site of the enzymes, which prevents their activation and subsequent downstream signaling. This leads to the inhibition of cytokine production and the suppression of the immune response and inflammation.

Biochemical And Physiological Effects

N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cytokine production, the suppression of the immune response and inflammation, and the reduction of disease severity in animal models of inflammatory and autoimmune diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide in lab experiments is its specificity for JAK2 and TYK2, which allows for the selective inhibition of these enzymes without affecting other signaling pathways. However, one limitation is that the compound is not suitable for use in clinical trials due to its poor pharmacokinetic properties, including low bioavailability and rapid clearance.

Future Directions

There are several future directions for the research and development of N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and suitability for clinical trials. Another direction is the investigation of the compound's potential therapeutic applications in other inflammatory and autoimmune diseases, such as multiple sclerosis and lupus. Additionally, further research is needed to elucidate the precise mechanisms of action of N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide and its effects on other signaling pathways and cellular processes.

Synthesis Methods

N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide is a synthetic compound that is produced through a multi-step chemical synthesis process. The synthesis involves the reaction of several intermediate compounds, including 4-(acridin-9-ylamino)aniline, 2-(4-isopropylphenyl)acetic acid, and 4-amino-1-methylpyrrole-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases. Preclinical studies have demonstrated that the compound can inhibit JAK2 and TYK2 signaling pathways, which are involved in the immune response and inflammation. In animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide has been shown to reduce disease severity and improve clinical symptoms.

properties

CAS RN

121613-16-9

Product Name

N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide

Molecular Formula

C33H32N8O3

Molecular Weight

586.6 g/mol

IUPAC Name

N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C33H30N8O3/c1-40-18-20(34)15-28(40)33(44)38-23-16-29(41(2)19-23)32(43)35-17-30(42)36-21-11-13-22(14-12-21)37-31-24-7-3-5-9-26(24)39-27-10-6-4-8-25(27)31/h3-16,18-19H,17,34H2,1-2H3,(H,35,43)(H,36,42)(H,37,39)(H,38,44)

InChI Key

SHYLQEAZPBLTPH-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)NC4=C5C=CC=CC5=NC6=CC=CC=C64)C)N

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)NC4=C5C=CC=CC5=NC6=CC=CC=C64)C)N

synonyms

4-(9-acridinylamino)-N-(4-(((4-amino-1-methylpyrrol-2-yl)carbonyl)amino)-1-methylpyrrol-2-carbonyl)glycylaniline
NETGA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.